molecular formula C12H18ClNO B13493550 rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis

Cat. No.: B13493550
M. Wt: 227.73 g/mol
InChI Key: MZGIPMMTJKWOTD-MNMPKAIFSA-N
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Description

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis is a chemical compound with the molecular formula C12H18ClNO. This compound is characterized by the presence of a phenyloxan ring and a methanamine group, making it a valuable molecule in various scientific research fields.

Preparation Methods

The synthesis of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves several steps. One common synthetic route includes the reaction of a phenyloxan derivative with methanamine under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis can be compared with similar compounds such as:

  • rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
  • rac-[(2R,3S)-3-phenyl-1,4-dioxan-2-yl]methanamine hydrochloride

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyloxan ring, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

[(3R,4S)-4-phenyloxan-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12-;/m1./s1

InChI Key

MZGIPMMTJKWOTD-MNMPKAIFSA-N

Isomeric SMILES

C1COC[C@H]([C@H]1C2=CC=CC=C2)CN.Cl

Canonical SMILES

C1COCC(C1C2=CC=CC=C2)CN.Cl

Origin of Product

United States

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